2-苯并噻唑胺, 5-溴-4-甲氧基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

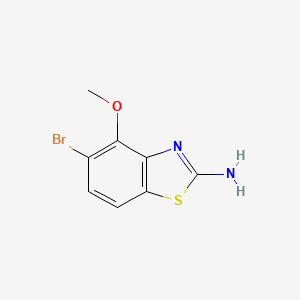

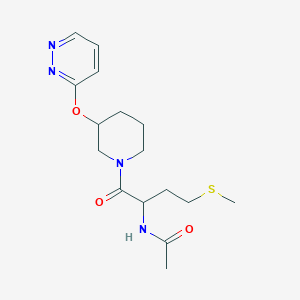

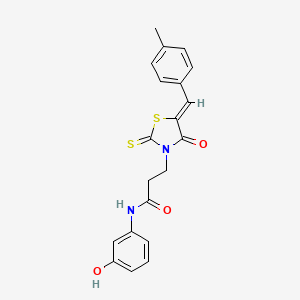

2-Benzothiazolamine, 5-bromo-4-methoxy- is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The compound is characterized by the presence of a bromo and a methoxy group on the benzothiazole scaffold. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the introduction of various substituents to the benzothiazole core to study their influence on the compound's properties and biological activities. For instance, a green synthetic protocol has been developed for introducing substituents at the C-6 position of the 2-arylbenzothiazole nucleus, which has shown potential in producing compounds with antioxidant, antibacterial, and antitumor activities . Another example is the synthesis of 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole, which is an intermediate for electroluminescent materials .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques and crystallography. For example, the crystal and molecular structure of a related compound, 5,6-dimethoxy-2-(4-methoxyphenyl)-benzothiazole, was determined using single-crystal X-ray diffraction, revealing an inter-ring twist angle and providing insights into the stability conferred by non-hydrogen bonding substituents . Similarly, the structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was characterized using spectroscopic techniques and theoretical calculations, highlighting the importance of intermolecular interactions in its supramolecular architecture .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and cycloaddition reactions. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives, demonstrating the reactivity of the bromo group in the presence of different nucleophiles . Additionally, cyclic transformations of 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones into different heterocyclic compounds have been reported, showcasing the versatility of bromo-substituted compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their substituents. The presence of methoxy and bromo groups can affect the compound's spectral properties, such as UV absorption and fluorescence . Furthermore, the introduction of substituents can significantly impact the compound's biological activity, as seen in the structure-activity relationship studies of benzothiazole derivatives with antiproliferative activity against tumor cell lines . The reactivity of these compounds can also be studied using computational methods, such as density functional theory (DFT) calculations, to identify potential reactive sites and understand their stability and interactions with other molecules .

科学研究应用

苯并噻唑的治疗潜力

抗癌应用苯并噻唑,特别是 2-芳基苯并噻唑,已成为有效的抗肿瘤剂。它们的结构简单且合成容易,使其成为开发新化疗剂的有吸引力的候选者。苯并噻唑衍生物在抗癌研究中显示出有希望的结果,由于它们能够充当各种生物分子的配体,因此有几种化合物正在开发中以治疗癌症 (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

抗菌和抗炎应用苯并噻唑衍生物表现出广泛的生物活性,包括抗菌和抗炎作用。已证明这些化合物具有抗病毒、抗菌、抗过敏、抗糖尿病和抗肿瘤特性,使其在药物化学领域具有重要意义 (Bhat & Belagali, 2020).

药物化学的发展和重要性

结构修饰和 SAR最近的研究集中在苯并噻唑支架的结构修饰上,以开发新的抗肿瘤剂和其他药理活性。这些研究涵盖了各种苯并噻唑及其共轭物,强调了苯并噻唑核在药物发现中的重要性及其在开发新治疗剂中的潜力 (Ahmed et al., 2012).

苯并噻唑的综合综述对苯并噻唑衍生物的综合综述突出了它们在广泛药物化学应用中的重要性。这些化合物被认为是生物活性化合物和药物中的关键部分,展示了广泛的药理特性 (Keri et al., 2015).

属性

IUPAC Name |

5-bromo-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2OS/c1-12-7-4(9)2-3-5-6(7)11-8(10)13-5/h2-3H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIOLKSTBAQIRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1N=C(S2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2518473.png)

![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2518474.png)

![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)

![4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2518482.png)